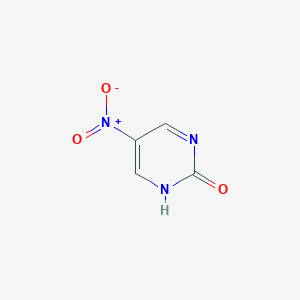

2-Hydroxy-5-nitropyrimidine

Übersicht

Beschreibung

2-Hydroxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis and Reactivity in Pharmaceutical Research : 2-Hydroxy-5-nitropyrimidine is an intermediate in the synthesis of nitropyrimidines used as inactivators of the DNA repairing protein MGMT, which is significant in pharmaceutical research (Lopez et al., 2009).

Surface-Enhanced Raman Scattering (SERS)

- Adsorption Studies : The compound's adsorption on silver substrates has been explored using surface-enhanced Raman scattering, providing insights into molecular interactions and binding mechanisms, crucial for material science and surface chemistry (Muniz-Miranda, 2002).

Electronic Spectroscopy

- Basicity Studies in Spectroscopy : this compound's electronic spectral characteristics change based on its protonation, which is useful in understanding molecular behavior in different environments, a fundamental aspect in spectroscopy and analytical chemistry (Vu et al., 2021).

Catalytic Applications

- Catalysis and Organic Synthesis : It serves as a directing group in the palladium-catalyzed C–H acetoxylation strategy for synthesizing 2-aminophenol derivatives, demonstrating its role in facilitating specific organic transformations (Zhao et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition Research : The nitro and hydroxyl groups in derivatives of 5-nitropyrimidine influence their corrosion inhibition efficiency, a key finding in the field of materials science and corrosion engineering (Verma et al., 2018).

Antibacterial and Antioxidant Properties

- Biomedical Applications : Derivatives of 5-nitropyrimidine exhibit significant antibacterial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Sura et al., 2013).

Chemical Synthesis and Drug Development

- Drug Development and Synthetic Methodology : Its derivatives have been used in the efficient synthesis of complex molecules like olomoucine, underlining its utility in drug development and chemical synthesis (Hammarström et al., 2002).

Molecular Structure and Reactivity

- Molecular Structure Analysis : The study of its reactions with various nucleophiles aids in understanding the molecular structure and reactivity of pyrimidine derivatives, important for chemical synthesis and molecular design (Gorbunov et al., 2013).

Transformation and Ring-Closure Reactions

- Chemical Transformations : this compound's derivatives undergo various ring transformations, providing insights into novel chemical pathways and synthetic strategies (Kråkström et al., 2020).

Molecular Electronics

- Molecular and Supramolecular Structures : The study of its derivatives' structures and intermolecular interactions contributes to the understanding of molecular electronics and material science (Quesada et al., 2004).

Mechanistic Studies in Organic Chemistry

- Reaction Mechanisms : Understanding its reactions with sodium alkoxides helps in elucidating mechanisms in organic chemistry, useful for synthetic chemists (Susvilo et al., 2006).

Biophysics and Medical Imaging

- Magnetic Resonance Imaging (MRI) : Nitroxide radicals derived from pyrimidine compounds are used as contrast agents in MRI and to study the intracellular redox status of tumors, illustrating its application in biophysics and medical imaging (Hyodo et al., 2006).

Electron Spin Resonance (ESR) Studies

- ESR Investigations : Its derivatives are studied using electron spin resonance, providing valuable information for inorganic chemistry and material science (Atria et al., 2002).

Wirkmechanismus

Target of Action

Nitropyrimidines, a class of compounds to which 2-hydroxy-5-nitropyrimidine belongs, are known to interact with various biological targets

Mode of Action

Nitropyrimidines are known to undergo various reactions, including nucleophilic transformations . The nitro group in the pyrimidine ring can participate in electrophilic aromatic substitution reactions . More specific information about the interaction of this compound with its targets is currently unavailable.

Biochemical Pathways

Nitropyrimidines can undergo various transformations, leading to the formation of different derivatives . These transformations can potentially affect various biochemical pathways, but specific details are currently lacking.

Result of Action

As a nitropyrimidine, it may participate in various chemical reactions and transformations, potentially leading to various biological effects . .

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326473 | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-10-6 | |

| Record name | 3264-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

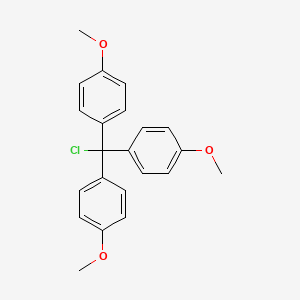

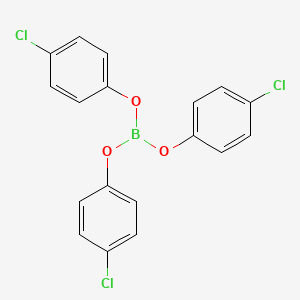

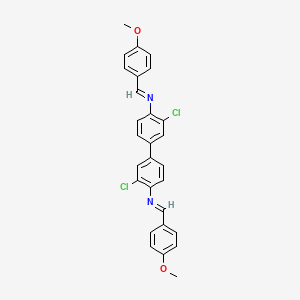

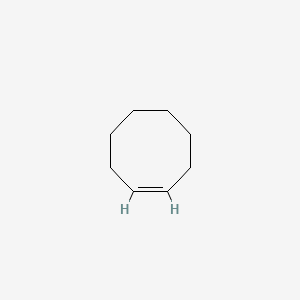

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)